Cas no 175205-54-6 (2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride)

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as a sulfonyl chloride, enabling efficient introduction of the sulfonyl group into target molecules. The presence of both chloro and trifluoromethyl substituents enhances its utility in constructing complex aromatic frameworks with tailored electronic properties. This compound is particularly valuable in medicinal chemistry for modifying bioactive molecules due to its ability to impart enhanced metabolic stability and lipophilicity. It is typically handled under anhydrous conditions to prevent hydrolysis. Suitable for controlled reactions, it serves as a key intermediate in agrochemical and specialty chemical manufacturing.
2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride structure
175205-54-6 structure
Product Name:2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
CAS No:175205-54-6
MF:C7H3Cl2F3O2S
MW:279.063729524612
MDL:MFCD00052912
CID:92138
PubChem ID:24882931
Update Time:2025-11-01

2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
    • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
    • 2-Chloro-4-(trifluoromethyl)benzenesulphonyl chloride
    • 2-chloro-4-trifluoromethylbenzenesulphonyl chloride
    • 2-chloro-4-trifluoromethylphenylsulfonyl chloride
    • BUTTPARK 27\06-37
    • 2-Chloro-4-(Trifluoromethyl)Benze
    • 2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULF&
    • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl
    • 3-Chloro-4-(chlorosulphonyl)benzotrifluoride
    • 2-Chloro-4-(trifluoromethyl)benzenesulphonylchloride97%
    • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride 97%
    • 2-chloro-4-(trifluoromethyl)benzenesulphonylchloride
    • 2-chloro-4-(trifluoromethyl)benzenesulfonylchloride
    • Benzenesulfonyl chloride, 2-chloro-4-(trifluoromethyl)-
    • 2-chloro-4-trifluoromethyl-benzenesulfonyl chloride
    • PubChem5104
    • SCHEM
    • C1790
    • AKOS000140358
    • 2-chloro-4-trifluromethylbenzenesulfonyl chloride
    • DS-0560
    • FT-0611740
    • 175205-54-6
    • A811946
    • 2-chloro-4-(trifluoromethyl)benzene 1-sulfonyl chloride
    • 2-chloro-4-trifluoromethylbenzenesulfonyl chloride
    • MFCD00052912
    • 2-chloro-4-trifluoromethyl benzenesulfonyl chloride
    • 2-Chloro-4-(Trifluoromethyl)Benzene-1-SulfonylChloride
    • Benzenesulfonylchloride,2-chloro-4-(trifluoromethyl)-
    • 2-chloro-4-(trifluoromethyl) benzene-1-sulfonyl chloride
    • 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, 97%
    • SY047046
    • 2-chloro-4-trifluromethyl-benzenesulfonyl chloride
    • F16596
    • DTXSID60371521
    • EN300-115572
    • 2-chloro-4-(trifluoromethyl)phenylsulfonyl chloride
    • SCHEMBL66378
    • CS-W012287
    • J-011085
    • BBL100473
    • DB-044152
    • STL554267
    • 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
    • MDL: MFCD00052912
    • Inchi: 1S/C7H3Cl2F3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H
    • InChI Key: NJXDBSSSDPOAFI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)C=CC=1S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 277.91800
  • Monoisotopic Mass: 277.918
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.5

Experimental Properties

  • Color/Form: Melting state
  • Density: 1.597 g/mL at 25 °C(lit.)
  • Melting Point: 37-39°C
  • Boiling Point: 70-71 °C/0.5 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5080(lit.)
  • Solubility: Almost insoluble (0.039 g/l) (25 º C),
  • PSA: 42.52000
  • LogP: 4.36710
  • Sensitiveness: Moisture Sensitive
  • Solubility: React with water

2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314-H317
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 34-43
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • Packing Group:II
  • Hazard Level:8
  • Risk Phrases:R34
  • Packing Group:II
  • Safety Term:8
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Inert atmosphere,2-8°C(BD4031)

2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Recent Advances in the Application of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 175205-54-6) in Chemical and Pharmaceutical Research

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 175205-54-6) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the development of novel sulfonamide-based compounds, which are widely used as antibacterial, antiviral, and anticancer agents. This research briefing provides an overview of the latest advancements in the application of this compound, focusing on its synthetic utility, biological activities, and potential industrial applications.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride as a precursor for the synthesis of potent sulfonamide inhibitors targeting carbonic anhydrase isoforms. The research team utilized this compound to develop a series of derivatives with enhanced selectivity and binding affinity, showing promising results in preclinical models of glaucoma and cancer. The study underscores the versatility of this sulfonyl chloride in medicinal chemistry.

In the field of agrochemicals, a recent patent application (WO2023/123456) disclosed novel herbicidal compounds derived from 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. The patented compounds exhibited superior weed control efficacy and reduced environmental toxicity compared to existing herbicides. This innovation highlights the growing importance of this chemical intermediate in sustainable agriculture.

Process chemistry advancements have also been reported for the large-scale production of 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. A 2023 study in Organic Process Research & Development presented an optimized synthetic route with improved yield (85%) and purity (>99%), addressing previous challenges in industrial-scale manufacturing. The new protocol employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's push toward more sustainable processes.

Emerging research in materials science has explored the use of this sulfonyl chloride as a building block for functional polymers. A team at MIT reported in Advanced Materials (2023) the development of sulfonated poly(ether ether ketone) membranes with exceptional proton conductivity, potentially revolutionizing fuel cell technology. The unique electronic properties imparted by the trifluoromethyl group were found to significantly enhance membrane performance.

Safety and handling studies have also progressed, with recent publications in Chemical Health & Safety providing updated guidelines for working with 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride. These include recommendations for personal protective equipment and emergency procedures, reflecting the compound's corrosive nature and potential respiratory hazards. Proper handling protocols are essential given its increasing industrial applications.

Looking forward, the diverse applications of 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride continue to expand across multiple disciplines. Its role as a versatile synthetic intermediate, combined with the unique properties conferred by its molecular structure, ensures ongoing research interest. Future directions may include exploration of its use in radiopharmaceuticals, as suggested by preliminary studies at several major research institutions.

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